molecular formula C8H8INO3 B8666822 1-Ethoxy-2-iodo-4-nitrobenzene CAS No. 846023-26-5

1-Ethoxy-2-iodo-4-nitrobenzene

Cat. No.: B8666822
CAS No.: 846023-26-5
M. Wt: 293.06 g/mol
InChI Key: BZKMOSFWSDZMIZ-UHFFFAOYSA-N
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Description

1-Ethoxy-2-iodo-4-nitrobenzene is a useful research compound. Its molecular formula is C8H8INO3 and its molecular weight is 293.06 g/mol. The purity is usually 95%.
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Properties

CAS No.

846023-26-5

Molecular Formula

C8H8INO3

Molecular Weight

293.06 g/mol

IUPAC Name

1-ethoxy-2-iodo-4-nitrobenzene

InChI

InChI=1S/C8H8INO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3

InChI Key

BZKMOSFWSDZMIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2-iodo-4-nitrophenol (21 g, 79.2 mmol) [ref: Kometani, T.; Watt, D. S.; Ji, T., Tetrahedron Lett. (1985), 26(17), 2043], ethyl iodide (9 mL, 0.48 mol) and potassium carbonate (40.7 g, 0.3 mol) in 100 mL of N,N-dimethylformamide was heated at 70° C. for 3 hours. The reaction was cooled to room temperature and ethyl acetate was added. The inorganic salts were filtered and washed with ethyl acetate. The organic material was washed with water (3×) and brine, dried over magnesium sulfate and filtered. Upon concentration of the filtrate a solid appeared. This solid was filtered and washed with hexanes to give 5.2 g of 1-ethoxy-2-iodo-4-nitrobenzene as white crystals. Concentration of the filtrate provided an additional 11.3 g of the desired product, mp 81-83° C.; 1H NMR (400 MHz, DMSO-d6) δ 1.42 (t, 3H), 4.26 (q, 2H), 7.18 (d, 1H), 8.26 (dd, 1H), 8.55 (d, 1H)
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
40.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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